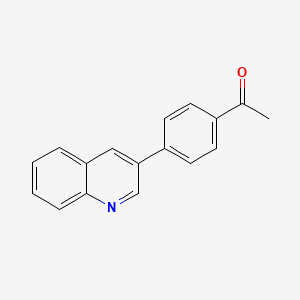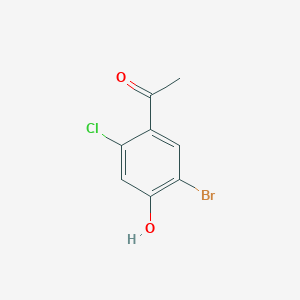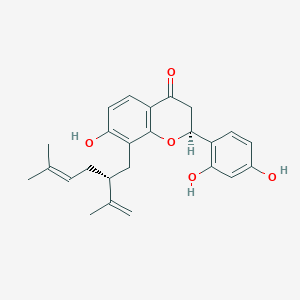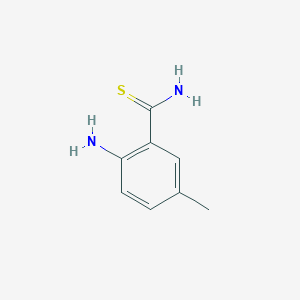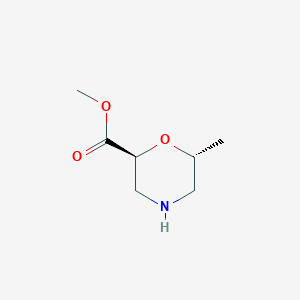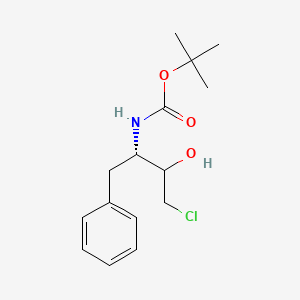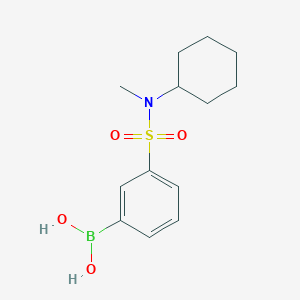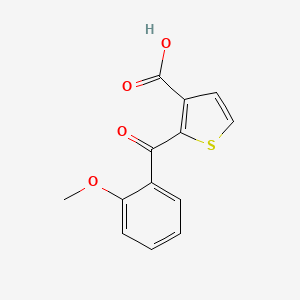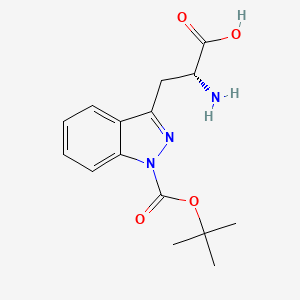![molecular formula C8H6BrNO2S B15202226 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the bromination of 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, although specific examples are less documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride may be used for oxidation and reduction, respectively.
Major Products:
Applications De Recherche Scientifique
3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Material Science: It may be utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The exact mechanism of action for 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule .
Comparaison Avec Des Composés Similaires
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 3-Chlorothiophene-2-carboxylic acid
- Thieno[3,2-b]pyridine-6-carboxylic acid
Comparison: Compared to its analogs, 3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with hydrogen or chlorine atoms, potentially leading to different pharmacological profiles .
Propriétés
Formule moléculaire |
C8H6BrNO2S |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
3-bromo-4-methylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO2S/c1-10-5(8(11)12)2-6-7(10)4(9)3-13-6/h2-3H,1H3,(H,11,12) |
Clé InChI |
GLPAUGMJAMTYOO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC2=C1C(=CS2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


